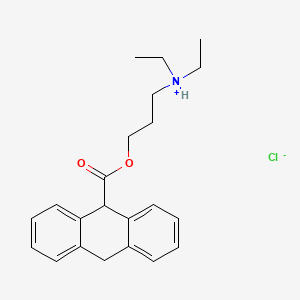
Acridinium, 2-amino-10-methyl-9-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)anilino)-, dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridinium, 2-amino-10-methyl-9-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)anilino)-, dichloride is a complex organic compound with the molecular formula C34H30Cl2N6O2 . This compound is known for its unique structure, which includes an acridinium core, amino groups, and pyridinium moieties. It has significant applications in various scientific fields due to its chemical properties.
Vorbereitungsmethoden
The synthesis of Acridinium, 2-amino-10-methyl-9-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)anilino)-, dichloride involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the acridinium core.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acridinium, 2-amino-10-methyl-9-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)anilino)-, dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and as a fluorescent marker due to its unique optical properties.
Medicine: Investigated for potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to DNA and proteins, affecting their function and activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, Acridinium, 2-amino-10-methyl-9-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)anilino)-, dichloride stands out due to its unique combination of functional groups and chemical properties. Similar compounds include other acridinium derivatives and pyridinium-based molecules, which may have different applications and reactivity profiles .
Eigenschaften
CAS-Nummer |
68772-47-4 |
|---|---|
Molekularformel |
C34H30Cl2N6O2 |
Molekulargewicht |
625.5 g/mol |
IUPAC-Name |
4-[(2-amino-10-methylacridin-10-ium-9-yl)amino]-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzamide;dichloride |
InChI |
InChI=1S/C34H28N6O2.2ClH/c1-39-19-5-6-27(21-39)38-34(42)23-11-16-26(17-12-23)37-33(41)22-9-14-25(15-10-22)36-32-28-7-3-4-8-30(28)40(2)31-18-13-24(35)20-29(31)32;;/h3-21H,35H2,1-2H3,(H-,37,38,41,42);2*1H |
InChI-Schlüssel |
NYJJPMLLUPYYCI-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=C5C=C(C=CC5=[N+](C6=CC=CC=C64)C)N.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



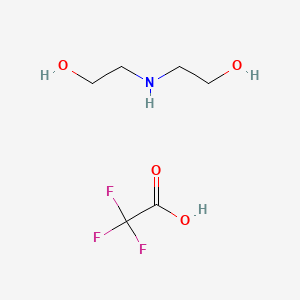
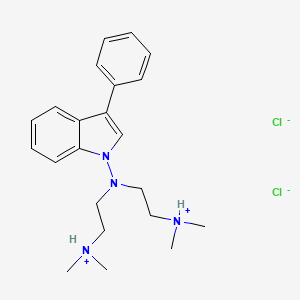
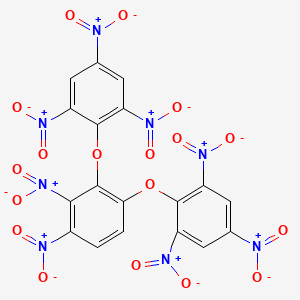


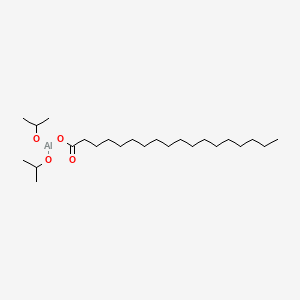

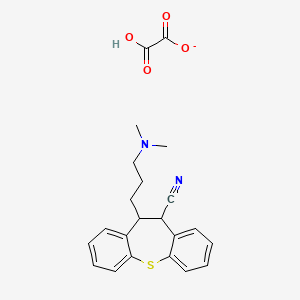

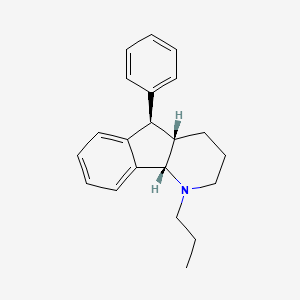
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
